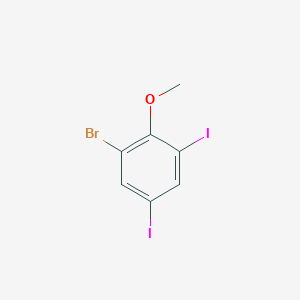

1-Bromo-3,5-diiodo-2-methoxybenzene

描述

1-Bromo-3,5-diiodo-2-methoxybenzene is a halogenated aromatic compound characterized by a bromine atom at position 1, iodine atoms at positions 3 and 5, and a methoxy group at position 2. This structure combines electron-withdrawing halogens (Br, I) with an electron-donating methoxy group, creating unique reactivity and physical properties.

属性

分子式 |

C7H5BrI2O |

|---|---|

分子量 |

438.83 g/mol |

IUPAC 名称 |

1-bromo-3,5-diiodo-2-methoxybenzene |

InChI |

InChI=1S/C7H5BrI2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 |

InChI 键 |

HUJGAOCLQBUUSG-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1I)I)Br |

产品来源 |

United States |

准备方法

The synthesis of 1-Bromo-3,5-diiodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of 2-methoxybenzene (anisole). The process generally follows these steps:

Bromination: Anisole is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 1-position.

Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

1-Bromo-3,5-diiodo-2-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate (KMnO4) or reduced using hydrogen gas (H2) in the presence of a palladium catalyst.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Bromo-3,5-diiodo-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

作用机制

The mechanism by which 1-Bromo-3,5-diiodo-2-methoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of bromine, iodine, and methoxy groups influences the reactivity and selectivity of these reactions by stabilizing the intermediate carbocation through resonance and inductive effects .

相似化合物的比较

Table 1: Key Properties of Selected Brominated Benzene Derivatives

*Calculated based on atomic weights.

Key Observations :

- Molecular Weight : The iodine atoms in this compound significantly increase its molecular weight (~467.83 g/mol) compared to lighter halogenated analogs (e.g., 192.98 g/mol for the difluoro derivative) .

- Boiling Point and Density : Halogen size and electronegativity influence physical properties. Iodo-substituted compounds exhibit higher densities, while fluorine’s small size reduces boiling points (e.g., 140°C for 1-bromo-3,5-difluorobenzene vs. >200°C estimated for the diiodo-methoxy analog) .

Reactivity in Cross-Coupling Reactions

Halogenated aromatics are pivotal in palladium-catalyzed cross-coupling reactions. Comparative studies reveal:

- Steric Hindrance : Bulky iodine atoms may slow reaction kinetics relative to smaller substituents (e.g., fluorine in 1-bromo-3,5-difluorobenzene), as seen in analogous systems .

- Sequential Reactivity : The presence of multiple halogens (Br, I) allows sequential functionalization. For example, bromine could undergo cross-coupling first, leaving iodines for subsequent modifications—a strategy used in electroluminescent polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。